2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid
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Overview
Description
2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid is a chemical compound that belongs to the class of benzo[b][1,4]dioxepin derivatives. This compound is characterized by the presence of a bromine atom at the 8th position and an acetic acid moiety attached to the 7th position of the benzo[b][1,4]dioxepin ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]dioxepin followed by the introduction of the acetic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position. The subsequent introduction of the acetic acid group can be achieved through a carboxylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for bromination and carboxylation reactions, as well as advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its bromine atom may participate in halogen bonding interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the acetic acid moiety.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a different functional group at the 3rd position.
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-acetic acid: Contains additional functional groups and a more complex ring system .
Uniqueness
The uniqueness of 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid lies in its specific substitution pattern and the presence of both bromine and acetic acid moieties. This combination of functional groups imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrO4 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
2-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid |
InChI |
InChI=1S/C11H11BrO4/c12-8-6-10-9(15-2-1-3-16-10)4-7(8)5-11(13)14/h4,6H,1-3,5H2,(H,13,14) |
InChI Key |
XOCFQRIQPOOZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)CC(=O)O)Br)OC1 |
Origin of Product |
United States |
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